2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Overview
Description
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Mechanism of Action
Target of Action
Compounds with the isoxazole scaffold have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of Action
It’s known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, a class of small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold has been synthesized and evaluated . The most potent inhibitor exhibited high binding affinity to BRD4 (1) with a ΔT m value of 7.8 °C as evaluated in thermal shift assay (TSA) .
Biochemical Pathways
It’s known that acetylation level on histones is highly regulated by histone acetyltransferases (hats; enzymes that produce or write acetylation marks) and histone deacetylases (hdacs; enzymes that erase acetylation marks), wherein bromodomains act as readers of the acetyl lysine to participate in this regulation process .
Pharmacokinetics
In silico predictions indicated that compounds bearing a benzo[d]isoxazol scaffold possessed good drug-likeness and pharmacokinetic profile .
Result of Action
It’s known that the brd4 protein, which can be targeted by compounds bearing a benzo[d]isoxazol scaffold, has been associated with several human diseases and conditions including cancers such as acute myeloid leukemia (aml), gastrointestinal stromal tumor (gist), triple-negative breast cancer, prostate cancer, neuroblastoma, pancreatic cancer, cholangiocarcinoma, as well as inflammations .
Action Environment
It’s known that the particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles, which can then be further functionalized . Another approach involves the use of metal-free synthetic routes, employing catalysts such as 18-crown-6, K₂CO₃, and 4-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic methods are particularly attractive for industrial applications due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo (3 + 2) cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of hydroxyl or carbonyl-containing compounds .
Scientific Research Applications
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Benzo[d]isoxazole: A parent compound with similar biological activities.
2-(4-Bromo-2-(N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)sulfamoyl)phenoxy)acetic acid: A derivative with potential therapeutic applications.
Iodoisoxazoles: Compounds with similar synthetic routes and biological activities.
Uniqueness: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is unique due to the presence of both the isoxazole ring and the bromoacetic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-2-bromoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZDVVTYIWCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280371 | |
Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37924-67-7 | |
Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37924-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzisoxazole-3-acetic acid, α-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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